4,5-Dibromo-2-fluorobenzyl chloride
Overview
Description
4,5-Dibromo-2-fluorobenzyl chloride is an organic compound with the molecular formula C7H4Br2ClF It is a halogenated benzyl chloride derivative, characterized by the presence of bromine, fluorine, and chlorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2-fluorobenzyl chloride typically involves the halogenation of a suitable benzyl chloride precursor. One common method is the bromination of 2-fluorobenzyl chloride using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-2-fluorobenzyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less halogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or other strong bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of amines, ethers, or thioethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of less halogenated benzyl derivatives.
Scientific Research Applications
4,5-Dibromo-2-fluorobenzyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive halogen atoms.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2-fluorobenzyl chloride involves its reactivity with nucleophiles and electrophiles. The presence of electron-withdrawing halogen atoms makes the benzyl chloride moiety highly reactive towards nucleophilic substitution. This reactivity is exploited in various chemical transformations and biological studies. The compound can interact with molecular targets such as enzymes and proteins, leading to inhibition or modification of their activity.
Comparison with Similar Compounds
Similar Compounds
4,5-Dibromo-2-fluorobenzene: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
2-Fluorobenzyl chloride: Lacks the bromine atoms, resulting in different reactivity and applications.
4,5-Dibromo-2-chlorobenzyl chloride: Similar structure but without the fluorine atom, leading to different chemical properties.
Uniqueness
4,5-Dibromo-2-fluorobenzyl chloride is unique due to the combination of bromine, fluorine, and chlorine atoms on the benzene ring. This unique combination imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses and research applications.
Properties
IUPAC Name |
1,2-dibromo-4-(chloromethyl)-5-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClF/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWULPTPILJVYTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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